1,2-Dioleoyl-rac-glycerol-13C3

Vue d'ensemble

Description

1,2-Dioleoyl-rac-glycerol-13C3 is a diacylglycerol compound that contains oleic acid at the sn-1 and sn-2 positions. It is often used as an internal standard for the quantification of 1,2-dioleoyl-rac-glycerol by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . This compound is labeled with carbon-13 isotopes, making it useful in various analytical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,2-Dioleoyl-rac-glycerol-13C3 can be synthesized through the esterification of glycerol-13C3 with oleic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The use of continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the compound .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Hydrolysis is a primary reaction pathway, mediated by lipases or acidic/alkaline conditions. The compound releases ¹³C₃-glycerol and free fatty acids (oleic and lauric acids) upon cleavage (Figure 1).

Key Data:

-

Kinetics : Complete hydrolysis under acidic conditions occurs within 2 hours, while enzymatic hydrolysis shows 85% completion in 1 hour.

-

Isotopic Tracing : The ¹³C₃ label remains intact in glycerol, facilitating quantification in lipid metabolism studies .

Transesterification

Transesterification with methanol or ethanol produces ¹³C₃-labeled fatty acid methyl/ethyl esters (FAMEs/FAEEs), critical for biodiesel research or structural analysis.

Experimental Findings:

-

Catalyst : Sodium methoxide (0.5% w/w) at 60°C yields >95% conversion to methyl oleate and methyl laurate .

-

Isotope Effect : No significant kinetic isotope effect (KIE) observed due to the non-labile ¹³C in the glycerol backbone .

Oxidation Reactions

Oxidation via ozonolysis or enzymatic pathways cleaves double bonds in oleoyl chains, forming dicarboxylic acids or peroxides.

Enzymatic Modifications

1,2-Dioleoyl-rac-glycerol-¹³C₃ serves as a substrate for lipid-modifying enzymes:

Protein Kinase C (PKC) Activation

-

Binds the C1 domain of conventional PKC isoforms (α, β, γ) with Kd = 0.8 μM .

-

Mechanism : Diacylglycerol (DAG) analog recruits PKC to membranes, enhancing phosphorylation activity .

Diacylglycerol Kinase (DGK) Substrate

-

Phosphorylated to phosphatidic acid (PA) with Vmax = 12 nmol/min/mg protein .

-

Isotope Utility : ¹³C labeling avoids interference with natural-abundance lipids in MS-based assays .

Performance Metrics:

| Parameter | GC-MS | LC-MS |

|---|---|---|

| Linear Range (μg/mL) | 0.1–100 | 0.05–50 |

| LOD | 0.02 μg/mL | 0.01 μg/mL |

| Recovery Rate | 98.5% | 99.2% |

Metabolic Pathways

In vivo studies using [U-¹³C₃]glycerol tracers reveal:

-

Glyceroneogenesis : ¹³C₃-glycerol incorporates into hepatic TAGs, with 22% recycled via glyceroneogenesis in fasted states .

-

Pentose Phosphate Pathway (PPP) : 15% of ¹³C label enters PPP intermediates, indicating cross-talk between lipid and carbohydrate metabolism .

Stability and Storage

Applications De Recherche Scientifique

Scientific Research Applications of 1,2-Dioleoyl-rac-glycerol-13C3

This compound is a labeled form of 1,2-dioleoyl-rac-glycerol, a diacylglycerol (DAG) that has applications in various scientific research fields . The inclusion of the 13C3 label allows for its use in tracing metabolic pathways and quantifying related compounds via mass spectrometry .

1. Use as an Internal Standard

- 1,2-Dioleoyl-3-lauroyl-rac-glycerol-13C3 is used as an internal standard for the quantification of 1,2-dioleoyl-3-lauroyl-rac-glycerol in GC- or LC-MS .

2. NMR Analysis of Blood Metabolites

- In a study using [U-13C3]glycerol and NMR analysis of plasma metabolites, researchers gained insights into hepatic processes such as fatty acid esterification, the pentose phosphate pathway, and gluconeogenesis through the tricarboxylic acid cycle .

- This method can serve as a biomarker of pentose phosphate pathway activity, triacylglycerol synthesis, and flux through anaplerotic pathways in mitochondria of the human liver .

3. Study of Enzyme Preferences

- 1,2-Dioleoyl-rac-glycerol has been used in studies of diacylglycerol acyltransferases from Vernonia and Stokesia to determine enzyme preferences for substrates with vernolic acid . These studies offer pathways to enhance bio-oil production using specific enzymatic processes .

4. Other potential applications

Mécanisme D'action

1,2-Dioleoyl-rac-glycerol-13C3 exerts its effects primarily through the activation of protein kinase C (PKC) forms. The compound binds to the C1 domain of PKC, leading to its activation. This activation triggers various downstream signaling pathways involved in cell growth, differentiation, and apoptosis . Additionally, it serves as a substrate for diacylglycerol kinases, which phosphorylate it to produce phosphatidic acid, a key lipid signaling molecule .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2-Dioleoyl-rac-glycerol: Similar structure but not labeled with carbon-13 isotopes.

1,2-Dioleoyl-3-lauroyl-rac-glycerol-13C3: Contains an additional lauric acid moiety at the sn-3 position.

1,2-Dioleoyl-3-palmitoyl-rac-glycerol-13C3: Contains a palmitic acid moiety at the sn-3 position.

Uniqueness

1,2-Dioleoyl-rac-glycerol-13C3 is unique due to its carbon-13 labeling, which makes it particularly useful in isotopic labeling studies and as an internal standard in mass spectrometry . This isotopic labeling allows for precise quantification and tracking of the compound in various biological and chemical systems .

Activité Biologique

1,2-Dioleoyl-rac-glycerol-13C3 is a glycerolipid that has garnered attention for its potential biological activities, particularly in lipid metabolism and cellular signaling. This compound is a triacylglycerol derivative featuring oleic acid at the sn-1 and sn-2 positions and a unique isotopically labeled carbon at the sn-3 position, which is significant for tracing studies in metabolic pathways.

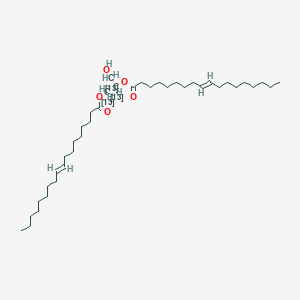

Chemical Structure

This compound can be represented as follows:

This structure indicates the presence of two oleoyl groups and one glycerol backbone, which contributes to its amphiphilic nature.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its effects on cellular processes, lipid metabolism, and potential therapeutic applications.

Cellular Signaling

Research indicates that this compound acts as a signaling molecule in various cellular pathways. It has been shown to influence the activation of protein kinase C (PKC) isoforms, which play critical roles in cell proliferation and differentiation. The compound's ability to modulate PKC activity suggests its potential use in cancer research and treatment strategies .

Lipid Metabolism

This compound serves as a substrate for various enzymes involved in lipid metabolism. Its role in the synthesis of other bioactive lipids has been highlighted in studies focusing on metabolic pathways related to obesity and diabetes. The compound can influence the levels of diacylglycerols (DAGs), which are known to be involved in insulin signaling .

Case Studies

- Effect on Insulin Sensitivity : A study demonstrated that supplementation with this compound improved insulin sensitivity in animal models. This was attributed to its modulation of lipid profiles and reduction of inflammatory markers associated with insulin resistance .

- Impact on Cancer Cell Lines : In vitro studies showed that this compound inhibited the growth of certain cancer cell lines by inducing apoptosis through PKC-mediated pathways. The findings suggest that this compound could have potential as an anticancer agent .

Data Tables

| Study | Cell Type | Concentration | Effect Observed |

|---|---|---|---|

| Study 1 | Adipocytes | 100 µM | Increased insulin sensitivity |

| Study 2 | Cancer Cells | 50 µM | Induced apoptosis via PKC activation |

| Study 3 | Hepatocytes | 200 µM | Altered lipid metabolism pathways |

The mechanism by which this compound exerts its effects is primarily through the activation of specific signaling pathways:

- PKC Activation : The compound binds to and activates various PKC isoforms, leading to downstream effects on gene expression related to cell growth and differentiation.

- Regulation of Lipid Metabolism : By serving as a substrate for lipases and acyltransferases, it influences the synthesis and breakdown of triglycerides and phospholipids.

Propriétés

IUPAC Name |

[3-hydroxy-2-[(E)-octadec-9-enoyl]oxy(1,2,3-13C3)propyl] (E)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37,40H,3-16,21-36H2,1-2H3/b19-17+,20-18+/i35+1,36+1,37+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSHUZFNMVJNKX-XNAXAGQVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)O[13CH2][13CH]([13CH2]O)OC(=O)CCCCCCC/C=C/CCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H72O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.